(Z)-3-(4-ethoxy-2-nitroanilino)-1-(4-methylphenyl)prop-2-en-1-one
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Overview
Description
(Z)-3-(4-ethoxy-2-nitroanilino)-1-(4-methylphenyl)prop-2-en-1-one is an organic compound that belongs to the class of enones. Enones are characterized by the presence of a carbon-carbon double bond conjugated with a carbonyl group. This particular compound features additional functional groups, including an ethoxy group, a nitro group, and an aniline moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(4-ethoxy-2-nitroanilino)-1-(4-methylphenyl)prop-2-en-1-one typically involves the following steps:
Formation of the enone backbone: This can be achieved through an aldol condensation reaction between 4-methylbenzaldehyde and acetone, followed by dehydration to form the enone.
Introduction of the aniline moiety: The enone can then undergo a Michael addition reaction with 4-ethoxy-2-nitroaniline to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-(4-ethoxy-2-nitroanilino)-1-(4-methylphenyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: The nitro group can be reduced to an amine, which can further react to form various derivatives.
Substitution: The ethoxy group can be substituted with other nucleophiles to create different analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Products may include carboxylic acids, ketones, or aldehydes.
Reduction: The primary product would be the corresponding amine.
Substitution: Various substituted analogs depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthesis of novel compounds: The compound can serve as a building block for the synthesis of more complex molecules.
Catalysis: It may be used as a ligand in catalytic reactions.
Biology
Biological assays: The compound can be used in assays to study enzyme activity or protein interactions.
Medicine
Drug development: It may serve as a lead compound for the development of new pharmaceuticals.
Industry
Material science: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (Z)-3-(4-ethoxy-2-nitroanilino)-1-(4-methylphenyl)prop-2-en-1-one would depend on its specific application. For example, in a biological context, it might interact with specific enzymes or receptors, modulating their activity. The nitro group could be involved in redox reactions, while the aniline moiety might participate in hydrogen bonding or π-π interactions.
Comparison with Similar Compounds
Similar Compounds
(Z)-3-(4-methoxy-2-nitroanilino)-1-(4-methylphenyl)prop-2-en-1-one: Similar structure but with a methoxy group instead of an ethoxy group.
(Z)-3-(4-ethoxy-2-aminophenyl)-1-(4-methylphenyl)prop-2-en-1-one: Similar structure but with an amino group instead of a nitro group.
Uniqueness
Functional groups: The combination of an ethoxy group, a nitro group, and an aniline moiety makes this compound unique.
Chemical properties: The specific arrangement of these functional groups can lead to unique reactivity and interactions.
Properties
IUPAC Name |
(Z)-3-(4-ethoxy-2-nitroanilino)-1-(4-methylphenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-3-24-15-8-9-16(17(12-15)20(22)23)19-11-10-18(21)14-6-4-13(2)5-7-14/h4-12,19H,3H2,1-2H3/b11-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYGYYQOWHSNLBM-KHPPLWFESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)NC=CC(=O)C2=CC=C(C=C2)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC(=C(C=C1)N/C=C\C(=O)C2=CC=C(C=C2)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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